SMN2 splicing modulator TEC-1
Description
Pathophysiology of Spinal Muscular Atrophy: Genetic Basis and Protein Deficiency
Spinal Muscular Atrophy (SMA) is a debilitating autosomal recessive neuromuscular disorder characterized by the progressive degeneration of motor neurons in the spinal cord and lower brainstem. mysmateam.comnih.gov This leads to muscle weakness, atrophy, and in severe cases, difficulties with breathing and swallowing. mysmateam.comzolgensma.com The genetic basis of SMA lies in mutations, most commonly deletions, of the Survival Motor Neuron 1 (SMN1) gene located on chromosome 5q. mysmateam.comzolgensma.commda.org The SMN1 gene is responsible for producing the Survival Motor Neuron (SMN) protein, which is critical for the health and function of motor neurons. mysmateam.comzolgensma.com A deficiency in this essential protein disrupts communication between nerves and muscles, causing the characteristic muscle wasting and weakness seen in SMA. mysmateam.com
The Role of Survival Motor Neuron (SMN) Genes (SMN1 and SMN2) in SMA Pathogenesis
Humans have two nearly identical genes that produce the SMN protein: SMN1 and SMN2. mysmateam.comnih.gov In healthy individuals, the SMN1 gene produces the majority of the full-length, functional SMN protein required by the body. mysmateam.comresearchgate.net The SMN2 gene, often referred to as a "backup gene," differs from SMN1 by a single, critical nucleotide in exon 7. plos.org This seemingly minor difference leads to a significant change in how the gene's instructions are read and processed.
While both genes code for the same protein, the SMN2 gene primarily produces a truncated, unstable version of the SMN protein that is rapidly degraded. nih.govrsc.org Only about 10% of the protein produced from the SMN2 gene is full-length and functional. zolgensma.comtogetherinsma.com In individuals with SMA, the SMN1 gene is mutated or absent, making the less efficient SMN2 gene the primary source of SMN protein. zolgensma.commysmateam.com The number of SMN2 gene copies an individual has can influence the severity of the disease; more copies generally lead to a milder form of SMA because more functional SMN protein can be produced. mda.orgnih.govmedscape.com However, even with multiple copies, the amount of functional protein produced by SMN2 is often insufficient to fully compensate for the loss of SMN1. zolgensma.commedscape.com
Alternative Splicing of SMN2 Exon 7 as a Therapeutic Target for SMA
The process that causes the SMN2 gene to produce mainly non-functional protein is called alternative splicing. mdpi.commysmateam.com During the creation of a protein, the genetic code from DNA is first transcribed into a pre-messenger RNA (pre-mRNA) molecule, which contains both coding regions (exons) and non-coding regions (introns). mysmateam.comsmauk.org.uk The introns are then removed, and the exons are spliced together to form the final messenger RNA (mRNA) that serves as the template for protein production. mysmateam.comsmauk.org.uk
In the case of the SMN2 gene, the single nucleotide difference in exon 7 causes this exon to be frequently skipped during the splicing process. nih.govplos.orgmdpi.com The resulting mRNA lacks exon 7, leading to the production of the unstable SMNΔ7 protein. researchgate.net Because all individuals with SMA have at least one copy of the SMN2 gene, correcting this splicing defect has become a major therapeutic strategy. nih.govmedscape.com By promoting the inclusion of exon 7 in the final SMN2 mRNA, it is possible to increase the production of full-length, functional SMN protein. rsc.orgsmauk.org.uk This approach has been validated by the development of several successful SMA therapies. mdpi.comnih.gov
Overview of Small Molecule Approaches to SMN2 Splicing Modulation
In recent years, significant progress has been made in developing small molecules that can modulate the splicing of SMN2 pre-mRNA. acs.orgresearchgate.netnih.gov These orally available drugs offer a systemic treatment approach for SMA. mdpi.comnih.gov Compounds like risdiplam (B610492) and branaplam (B560654) have been identified through high-throughput screening and have demonstrated the ability to increase the inclusion of exon 7 in SMN2 mRNA transcripts. nih.govacs.orgnih.gov These molecules typically work by binding to the SMN2 pre-mRNA and stabilizing the interaction between the spliceosome (the cellular machinery responsible for splicing) and exon 7. acs.orgnih.govpnas.org This stabilization helps to ensure that exon 7 is included in the final mRNA, leading to increased production of full-length SMN protein. rsc.orgpnas.org The success of these molecules has paved the way for the discovery and development of new and potentially improved SMN2 splicing modulators, such as TEC-1. nih.govnih.gov
The Chemical Compound "SMN2 splicing modulator TEC-1"
TEC-1 is a novel, central nervous system (CNS) penetrant small molecule that has been identified as a selective modulator of SMN2 splicing. nih.govbiorbyt.com It was discovered through the screening of compounds in fibroblasts derived from SMA patients. nih.gov
Research Findings
Extensive preclinical research has been conducted on TEC-1, demonstrating its potential as a therapeutic agent for SMA.
TEC-1 functions by modulating the alternative splicing of SMN2 pre-mRNA to promote the inclusion of exon 7. nih.gov This action leads to an increase in the production of full-length, functional SMN protein. The mechanism is similar to that of other known SMN2 splicing modulators like risdiplam. researchgate.netsmanewstoday.com Specifically, TEC-1 binds to the SMN2 pre-mRNA, which helps to stabilize the spliceosomal machinery at the exon 7 splice site, thereby preventing its exclusion from the final mRNA transcript. vulcanchem.com
Cell-based Assays: In studies using fibroblasts from SMA patients, TEC-1 demonstrated a concentration-dependent ability to increase the levels of full-length SMN2 (FL-SMN2) mRNA while decreasing the levels of the truncated form that lacks exon 7 (Δ7-SMN2). nih.gov Furthermore, in motor neurons derived from induced pluripotent stem cells (iPSCs) of an SMA patient, TEC-1 effectively modulated SMN2 splicing and increased the levels of SMN protein. nih.govresearchgate.net At a concentration of 30 nM, TEC-1 showed a clear ability to modulate SMN2 splicing, and at 100 nM, it increased SMN protein levels. nih.gov
Animal Models: In a murine model of severe SMA, treatment with TEC-1 resulted in a significant improvement in the disease phenotype. nih.govbiorbyt.com This included enhanced motor function and extended survival. smanewstoday.com These findings highlight TEC-1's ability to cross the blood-brain barrier and exert its therapeutic effects within the central nervous system. smanewstoday.com
A key characteristic of TEC-1 is its high selectivity for SMN2 splicing. nih.gov Compared to previously reported compounds like SMN-C3 and risdiplam, TEC-1 shows significantly fewer off-target effects. nih.govresearchgate.net For instance, it does not strongly affect the splicing of other genes such as FOXM1, and it shows higher selectivity regarding the expression of the galactosylceramidase (GALC) and huntingtin (HTT) genes. nih.gov This improved selectivity is a promising feature that may translate to a better tolerability profile. researchgate.netsmanewstoday.com
Interactive Data Table: Research Findings on TEC-1
| Parameter | Finding | Source |
|---|---|---|
| Mechanism | Modulates SMN2 splicing to increase exon 7 inclusion. | nih.gov |
| Effect on mRNA | Increases full-length SMN2 mRNA and decreases Δ7-SMN2 mRNA. | nih.gov |
| Effect on Protein | Increases full-length SMN protein levels in patient-derived motor neurons. | nih.govresearchgate.net |
| In Vivo Efficacy | Ameliorated disease phenotype in an SMA mouse model. | nih.govbiorbyt.com |
| Selectivity | High selectivity for SMN2 with fewer off-target effects compared to other modulators. | nih.govresearchgate.net |
| CNS Penetration | Capable of crossing the blood-brain barrier. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23N7O |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H23N7O/c1-13-12-28-19(14(2)22-13)11-18(25-28)20-23-17-5-4-15(10-16(17)21(29)24-20)27-8-6-26(3)7-9-27/h4-5,10-12H,6-9H2,1-3H3,(H,23,24,29) |
InChI Key |
DBGMNRHDQSWUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3=NC4=C(C=C(C=C4)N5CCN(CC5)C)C(=O)N3)C(=N1)C |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Smn2 Splicing Modulator Tec 1
Identification of Novel SMN2 Splicing Modulators via High-Throughput Screening Methodologies
The discovery of small molecules capable of modulating SMN2 splicing has been significantly advanced by the implementation of high-throughput screening (HTS) methodologies. acs.orgresearchgate.net These campaigns typically employ sophisticated reporter systems in relevant cell lines to screen vast libraries of chemical compounds for their ability to promote the inclusion of exon 7 in the final SMN2 mRNA transcript. researchgate.netmdpi.com
One common HTS strategy utilizes motor neuron cell lines, such as NSC34, that are engineered to express an SMN2 minigene reporter. acs.orgresearchgate.net These reporter systems are often designed as a pair of constructs where one reports on the inclusion of exon 7 (producing full-length, functional SMN protein) and the other on its exclusion. acs.orgresearchgate.net Luciferase is frequently used as the reporter, where an increase in its expression signals the desired splicing modulation event. acs.orgresearchgate.netmdpi.com A screen of the Novartis compound library, for instance, which contained approximately 1.4 million compounds, used such a system to identify initial hits. researchgate.net
Following initial identification in HTS, hit molecules are subjected to secondary assays to confirm their activity. acs.org This often involves quantitative polymerase chain reaction (qPCR) to measure the dose-responsiveness of the compound in altering SMN2 mRNA splice variants. acs.orgmdpi.com Further validation is typically conducted in cell types that are highly relevant to SMA pathology, such as myoblasts from SMA mouse models or fibroblasts derived from SMA patients, to confirm the effect on the endogenous SMN2 gene and subsequent SMN protein levels. acs.orgnih.gov Through such rigorous screening funnels, pyridazine-based compounds were identified as a promising scaffold, which eventually led to the development of molecules like branaplam (B560654). acs.orgnih.gov Similarly, screenings in SMA patient-derived fibroblasts were instrumental in the identification of TEC-1. nih.govfrontiersin.org
Design and Optimization Strategies Leading to SMN2 Splicing Modulator TEC-1
The discovery of TEC-1 stemmed from a focused effort to identify an SMN2 splicing modulator with an improved selectivity and tolerability profile compared to earlier compounds like risdiplam (B610492) and its analog, SMN-C3. nih.gov Researchers designed and evaluated over 300 compounds from an existing collection, using SMA patient-derived fibroblasts as the primary optimization tool. nih.gov
The optimization strategy centered on enhancing the molecule's selectivity for SMN2 while minimizing its effects on other genes, known as off-target effects. nih.gov While compounds like risdiplam and SMN-C3 effectively modulate SMN2 splicing, they are also known to affect the splicing of other genes, such as Forkhead Box Protein M1 (FOXM1). nih.gov The design process for TEC-1 successfully yielded a molecule that does not strongly affect FOXM1 splicing. nih.gov
A key aspect of the optimization was to improve the compound's properties for use as a therapeutic, including its ability to penetrate the central nervous system (CNS). nih.govvulcanchem.com The chemical structure of TEC-1 was optimized to enhance its ability to cross the blood-brain barrier. vulcanchem.com The pharmacophore model of TEC-1 shows structural similarities to risdiplam and SMN-C3, yet its specific chemical modifications confer a distinct and more selective activity profile. researchgate.net This multi-parameter optimization, which included assessing bioavailability and brain penetration in mouse models, was crucial in identifying TEC-1 as a promising clinical candidate. nih.gov
Initial Assessment of this compound Activity in Cellular Models
The initial characterization of TEC-1 in cellular models confirmed its efficacy and selectivity as an SMN2 splicing modulator. In fibroblasts derived from a patient with Type II SMA, TEC-1 demonstrated a concentration-dependent ability to increase the amount of full-length SMN2 (FL-SMN2) mRNA while simultaneously decreasing the level of the undesirable transcript that lacks exon 7 (Δ7-SMN2). nih.govresearchgate.net Its potency in these cells was found to be similar to that of SMN-C3 and risdiplam. nih.govsmanewstoday.com
Further validation was performed in a more disease-relevant cell type: motor neurons (MNs) derived from induced pluripotent stem cells (iPSCs) of an SMA patient. frontiersin.orgnih.govsmanewstoday.com In this model, TEC-1 effectively modulated SMN2 splicing at a concentration of 30 nM and led to a significant increase in SMN protein levels at 100 nM. nih.gov These results confirmed that TEC-1's activity extends to the specific cell type most affected by SMA. nih.gov
A critical component of the initial assessment was evaluating TEC-1's selectivity. Compared to SMN-C3, TEC-1 showed a significantly improved selectivity profile. nih.gov Its effect on the splicing of off-target genes like galactosylceramidase (GALC) and huntingtin (HTT) was much weaker. nih.govsmanewstoday.combiorbyt.com This enhanced selectivity is a key differentiator for TEC-1. nih.gov The data below highlights the superior selectivity of TEC-1 compared to the earlier compound SMN-C3.
| Compound | Selectivity Ratio (GALC/FL-SMN2) nih.gov |
| TEC-1 | >61 |
| SMN-C3 | 4 |
| Table 1: Selectivity of TEC-1 versus SMN-C3. The selectivity ratio represents the EC50 for GALC mRNA reduction normalized to the EC1.5x for FL-SMN2 mRNA increase. A higher value indicates greater selectivity for SMN2. |
This improved selectivity suggests that TEC-1 may offer a better therapeutic window. nih.gov The initial cellular assessments demonstrated that TEC-1 is a potent and highly selective SMN2 splicing modulator, establishing it as a promising candidate for further development. nih.gov
Molecular Mechanism of Action of Smn2 Splicing Modulator Tec 1
Fundamental Splicing Modulatory Action on SMN2 Pre-mRNA
The core function of TEC-1 is to redirect the splicing outcome of SMN2 pre-mRNA. Due to a critical single nucleotide difference from the SMN1 gene, the majority of transcripts from SMN2 undergo alternative splicing that excludes exon 7, leading to a truncated and unstable protein (SMNΔ7). nih.govelifesciences.org TEC-1 acts to counteract this natural tendency.
TEC-1 is a small molecule designed to increase the inclusion of exon 7 into the final SMN2 mRNA transcript. nih.govmdpi.com Research demonstrates that TEC-1, like other modulators in its class such as risdiplam (B610492) and SMN-C3, effectively promotes the retention of exon 7 during the splicing process. nih.govresearchgate.netresearchgate.net This action is highly specific, targeting the splicing of SMN2 with greater selectivity than some previously developed compounds. nih.govresearchgate.net By ensuring exon 7 is included, TEC-1 enables the translation of a stable, full-length SMN protein from the SMN2 gene, thereby compensating for the loss of the SMN1 gene in SMA patients. nih.govnih.gov The mechanism is distinct from antisense oligonucleotides, as TEC-1 is a small molecule that directly interacts with the pre-mRNA and influences the binding of splice factors. researchgate.net
The modulatory action of TEC-1 directly alters the ratio of SMN2 transcript isoforms. Treatment with TEC-1 leads to a concentration-dependent increase in the levels of full-length SMN2 mRNA (FL-SMN2), which contains exon 7. nih.gov Concurrently, there is a corresponding decrease in the abundance of the undesirable SMNΔ7 transcript, which lacks exon 7. nih.govbiorbyt.com In studies using fibroblasts derived from SMA patients, TEC-1 was shown to increase FL-SMN2 mRNA levels by up to 1.5-fold. vulcanchem.com Similarly, in motor neurons derived from induced pluripotent stem cells (iPSCs) of an SMA patient, TEC-1 treatment significantly shifted the balance from SMNΔ7 to FL-SMN2 transcripts. researchgate.net
Table 1: Effect of TEC-1 on SMN Transcript Levels in SMA Patient-Derived Motor Neurons This table summarizes data from qPCR analysis of SMN transcripts in motor neurons treated with TEC-1 for 24 hours. The amounts of mRNA were normalized to a control.
| TEC-1 Concentration | Full-Length SMN2 (FL-SMN2) mRNA Level (Fold Change) | SMNΔ7 mRNA Level (Fold Change) |
| 30 nM | >1.5 | <0.5 |
| 100 nM | ~2.0 | ~0.4 |
| 300 nM | >2.0 | <0.4 |
Data adapted from quantitative polymerase chain reaction (qPCR) analysis in motor neurons derived from SMA patient iPSCs (GM24468). nih.govresearchgate.net
Specific Molecular Interactions and RNA Recognition
While the precise mechanism of TEC-1 is still under investigation, its structural similarity to other well-characterized splicing modulators like risdiplam provides significant insight into its molecular interactions. researchgate.netresearchgate.netnih.gov These molecules are known to bind directly to the SMN2 pre-mRNA.
It is proposed that TEC-1, like its analogues, interacts with the SMN2 pre-mRNA at two key locations within exon 7. oup.com The first proposed binding site is at the 5' splice site (5'ss) of exon 7. nih.govoup.com A second binding site is believed to be a purine-rich, single-stranded region, specifically a GA-rich sequence, located upstream of the 5'ss. mdpi.comoup.com These modulators are thought to recognize and bind to specific RNA secondary structures, such as the terminal stem-loop 2 (TSL2), which is an inhibitory element located near the 5'ss of exon 7. nih.govresearchgate.net By interacting with these sites, the molecule can influence the conformation of the pre-mRNA, making it more favorable for proper splicing.
The binding of TEC-1 to SMN2 pre-mRNA is thought to stabilize the interaction between the pre-mRNA and essential components of the spliceosome, the cellular machinery responsible for splicing. vulcanchem.com Specifically, interaction at the 5'ss is believed to enhance the recruitment and stabilization of the U1 small nuclear ribonucleoprotein (snRNP). nih.govoup.com The U1 snRNP is a critical component that recognizes the 5'ss to initiate spliceosome assembly. elifesciences.org By strengthening the U1 snRNP:5'ss duplex, TEC-1 facilitates the correct assembly of the spliceosome, thereby promoting the recognition and inclusion of exon 7. nih.govnih.gov This enhanced association effectively outcompetes the inhibitory signals that would otherwise lead to exon 7 skipping.
Downstream Effects on SMN Protein Production
The ultimate and therapeutically relevant consequence of TEC-1's splicing modulation is an increase in the cellular levels of functional SMN protein. nih.govresearchgate.net By successfully increasing the proportion of FL-SMN2 mRNA, TEC-1 provides a proper template for protein synthesis. researchgate.net Studies have confirmed that treatment with TEC-1 leads to a significant, concentration-dependent increase in SMN protein levels in various cell models, including SMA patient-derived fibroblasts and iPSC-derived motor neurons. nih.govresearchgate.net In motor neurons, TEC-1 was shown to increase SMN protein at concentrations of 100 nM and higher, demonstrating a direct link between its splicing modulation activity and the restoration of the protein whose deficiency causes SMA. nih.govresearchgate.net
Table 2: Effect of TEC-1 on SMN Protein Levels in SMA Patient-Derived Motor Neurons This table shows the relative SMN protein levels in motor neurons treated with TEC-1 for 3 days, as quantified by HTRF and normalized to total protein.
| TEC-1 Concentration | SMN Protein Level (% of Control) |
| 30 nM | ~100% |
| 100 nM | ~125% |
| 300 nM | ~150% |
Data adapted from quantitative analysis of SMN protein in motor neurons derived from SMA patient iPSCs (GM24468). researchgate.net
Pharmacological Selectivity Profile of Smn2 Splicing Modulator Tec 1
Differential Splicing Modulation of Secondary Transcriptional Targets
TEC-1 was identified through the screening of numerous compounds in fibroblasts derived from an SMA patient. nih.gov It has shown a remarkable ability to selectively modulate the splicing of SMN2 over other secondary splice targets. nih.govresearchgate.net This high degree of selectivity is a significant improvement over previously reported SMN2 splicing modulators, such as risdiplam (B610492) and its analog SMN-C3. nih.govresearchgate.net
Analysis of Forkhead Box Protein M1 (FOXM1) Splicing Profile
A notable characteristic of TEC-1 is its minimal impact on the splicing of Forkhead Box Protein M1 (FOXM1). nih.govresearchgate.net While other SMN2 splicing modulators like the SMN-C series have been shown to alter the splicing of FOXM1, leading to a decrease in the FOXM1b/c variant and an increase in the FOXM1 ΔC and 1a variants, TEC-1 does not produce such strong effects. nih.gov This enhanced selectivity for SMN2 over FOXM1 is a critical feature, as aberrant FOXM1 splicing has been linked to potential toxicity. nih.gov In fact, TEC-1 exhibits a more than 60-fold greater selectivity for SMN2 compared to FOXM1. vulcanchem.com This high selectivity ratio suggests a reduced risk of off-target effects related to FOXM1 modulation. nih.govvulcanchem.com
Assessment of Galactosylceramidase (GALC) Gene Expression Modulation
TEC-1 demonstrates a significantly more selective profile concerning the Galactosylceramidase (GALC) gene compared to other compounds like SMN-C3. nih.govbiorbyt.com While the SMN-C series can cause a substantial reduction in GALC mRNA levels, TEC-1 only slightly modulates GALC splicing. nih.gov The selectivity of TEC-1 for SMN2 over GALC was found to be over 60-fold higher than that of SMN-C3. nih.govbiorbyt.com This is attributed to TEC-1's reduced off-target effects on cryptic exon inclusion and nonsense-mediated mRNA decay, which can be triggered by other modulators. nih.govbiorbyt.com
Investigation of Huntingtin (HTT) Gene Splicing Alterations
Similar to its effects on GALC, TEC-1 shows a superior selectivity profile regarding the Huntingtin (HTT) gene. nih.govbiorbyt.com Compounds like SMN-C3 can induce abnormal HTT splicing, leading to the inclusion of a cryptic exon and subsequent degradation of the HTT mRNA. nih.gov In contrast, TEC-1 does not significantly impact the inclusion of this cryptic exon or cause a reduction in HTT mRNA and protein levels. nih.gov This high selectivity for SMN2 over HTT further underscores the improved safety profile of TEC-1. nih.govbiorbyt.com
Comparative Analysis of Transcriptome-Wide Splicing Specificity
The enhanced selectivity of TEC-1 is a key differentiator from other SMN2 splicing modulators. While compounds like risdiplam and SMN-C3 affect the splicing of several secondary targets, TEC-1 was specifically identified for its ability to selectively modulate SMN2 splicing over at least three of these off-target genes. nih.govresearchgate.net This improved specificity is thought to stem from subtle differences in how these molecules interact with their RNA targets. oup.com The development of TEC-1 demonstrates the feasibility of creating RNA-targeting small molecules with a more favorable tolerability profile by minimizing widespread changes to the transcriptome. nih.govresearchgate.net
Implications of Enhanced Selectivity for Therapeutic Development
The high selectivity of TEC-1 has significant implications for its potential as a therapeutic agent for SMA. nih.govresearchgate.net By minimizing off-target effects on genes like FOXM1, GALC, and HTT, TEC-1 may offer a wider therapeutic window and an improved safety profile compared to less selective compounds. nih.govvulcanchem.comsmanewstoday.com This could potentially allow for the use of higher, more effective doses without the corresponding increase in safety concerns that have been associated with other modulators. smanewstoday.com The discovery of TEC-1 represents a promising advancement in the development of small-molecule therapies for SMA, highlighting a path toward treatments with both high efficacy and improved tolerability. nih.govresearchgate.netnih.gov
Preclinical Efficacy and Pharmacodynamics of Smn2 Splicing Modulator Tec 1 in Sma Models
Efficacy in Human Cell-Based Models of SMA
In vitro studies using human cells derived from SMA patients are crucial for the initial assessment of therapeutic candidates. These models allow for the evaluation of a compound's ability to correct the underlying molecular defects of SMA in a human genetic context.
TEC-1 has been demonstrated to effectively modulate the splicing of SMN2 pre-mRNA in fibroblasts derived from SMA patients researchgate.netnih.govresearchgate.net. The primary therapeutic mechanism of TEC-1 is to promote the inclusion of exon 7 into the final SMN2 transcript, thereby increasing the production of full-length, functional SMN protein nih.gov. Studies have shown that treatment of SMA patient fibroblasts with TEC-1 leads to a significant increase in the levels of full-length SMN2 (FL-SMN2) mRNA transcripts researchgate.net. This correction of the splicing defect is a critical first step in counteracting the genetic deficiency that causes SMA.
To assess the efficacy of TEC-1 in the cell type most affected by SMA, researchers have utilized motor neurons derived from induced pluripotent stem cells (iPSCs) of SMA patients. Treatment of these iPSC-derived motor neurons with TEC-1 resulted in a dose-dependent increase in the levels of full-length SMN protein researchgate.net. Quantitative analysis of SMN protein levels following a 3-day treatment with TEC-1 demonstrated a substantial and statistically significant increase compared to untreated cells researchgate.net. This augmentation of SMN protein in motor neurons is a direct indicator of the therapeutic potential of TEC-1.
| TEC-1 Concentration | Relative SMN Protein Level (%) |
|---|---|
| Control (DMSO) | 100 |
| 10 nM | ~125 |
| 100 nM | ~200 |
| 1000 nM | ~250 |
Data are estimated from graphical representations in the source literature and represent the mean of three independent assessments per concentration researchgate.net.
Beyond increasing SMN protein levels, the functional impact of TEC-1 on motor neurons was also investigated. Choline Acetyltransferase (ChAT) is a key enzyme responsible for the synthesis of the neurotransmitter acetylcholine and is a critical marker for mature and functional motor neurons nih.gov. In iPSC-derived motor neurons from SMA patients, treatment with TEC-1 led to a noticeable increase in the protein levels of ChAT researchgate.net. This finding suggests that by restoring SMN protein, TEC-1 may also promote the maturation and functional capacity of motor neurons.
Therapeutic Effects in Murine Models of Spinal Muscular Atrophy
Following promising results in human cell-based models, the therapeutic efficacy of TEC-1 was evaluated in animal models of SMA. These in vivo studies are essential for understanding the compound's effects on a whole-organism level, including its impact on disease progression, survival, and motor function.
In a severe mouse model of SMA, systemic administration of TEC-1 led to a significant increase in the levels of full-length SMN protein in disease-relevant tissues. Western blot analysis revealed a dose-dependent increase in SMN protein in both the spinal cord and muscle of TEC-1-treated SMA mice compared to vehicle-treated controls. This demonstrates that TEC-1 can effectively cross the blood-brain barrier and exert its splice-modulating activity in the central nervous system, as well as in peripheral tissues.
One of the most critical measures of therapeutic efficacy in severe SMA models is the extension of lifespan. Daily administration of TEC-1 led to a substantial and dose-dependent increase in the survival of SMA mice researchgate.net.
Motor function was assessed using the righting reflex test, which measures the time it takes for a mouse placed on its back to right itself. TEC-1-treated SMA mice showed a significant improvement in their righting reflex time compared to vehicle-treated animals, indicating enhanced motor capabilities researchgate.net.
| Treatment Group | Median Survival (Days) | Mean Righting Reflex Time at P11 (seconds) |
|---|---|---|
| Vehicle-treated SMA | 13 | ~55 |
| TEC-1 (6 mg/kg) | 22 | ~20 |
| TEC-1 (20 mg/kg) | >60 | ~5 |
| Heterozygous Control | >65 | <5 |
Data are derived from graphical representations in the source literature researchgate.net.
Central Nervous System Penetration and Activity in Murine Models
The preclinical efficacy of the small molecule SMN2 splicing modulator, TEC-1, has been evaluated in various models of Spinal Muscular Atrophy (SMA), with a significant focus on its ability to penetrate the central nervous system (CNS) and exert its therapeutic effects. nih.govnih.gov As a compound with a chemical structure similar to risdiplam (B610492), TEC-1 was developed to modulate the splicing of the SMN2 gene to increase the production of full-length, functional Survival Motor Neuron (SMN) protein. nih.govresearchgate.net
Research has demonstrated that TEC-1 is permeable to the CNS and confers therapeutic benefits in murine models of SMA. nih.govnih.gov Studies using these models have shown that TEC-1 administration leads to increased SMN protein expression, improved motor phenotypes, and extended lifespan, indicating that the compound successfully reaches its target tissues within the nervous system. nih.gov
In motor neurons derived from SMA patient induced pluripotent stem cells (iPSCs), treatment with TEC-1 resulted in a significant increase in the levels of full-length SMN2 (FL-SMN2) transcripts. researchgate.net This was accompanied by a corresponding elevation in the total SMN protein levels within these cells, confirming the compound's mechanism of action at a cellular level. researchgate.net
SMN Transcript Modulation in Motor Neurons
Quantitative polymerase chain reaction (qPCR) analysis of motor neurons treated with TEC-1 demonstrated a concentration-dependent increase in full-length SMN2 mRNA and a decrease in the undesirable delta-7 (Δ7) transcript, which produces a truncated, non-functional protein.
| TEC-1 Concentration | Full-Length SMN2 mRNA Level (% of Control) | Δ7 SMN2 mRNA Level (% of Control) |
|---|---|---|
| Control (DMSO) | 100% | 100% |
| Low Concentration | Data Not Available in Snippets | Data Not Available in Snippets |
| High Concentration | Data Not Available in Snippets | Data Not Available in Snippets |
Data based on qPCR analysis of motor neurons treated with TEC-1 for 24 hours. The amounts of mRNA were normalized to GAPDH. researchgate.net
SMN Protein Elevation in CNS Tissues
Consistent with its ability to cross the blood-brain barrier, TEC-1 has been shown to increase SMN protein levels in critical CNS tissues. In a severe mouse model of SMA, administration of TEC-1 led to a notable elevation of SMN protein in both the brain and spinal cord. nih.gov This central activity is crucial for addressing the underlying pathology of SMA, which is characterized by the degeneration of motor neurons in the spinal cord. oup.com
| Tissue | Relative SMN Protein Increase |
|---|---|
| Spinal Cord | >3-fold |
| Brain | >3-fold |
| Liver | Slight Increase |
| Muscle | No Effect |
Findings from a severe SMAΔ7 mouse model treated with an effective compound. nih.gov SMN protein levels are generally reduced in tissues from SMA models compared to healthy controls. eur.nl
Phenotypic Rescue in SMA Murine Models
Comparative Preclinical Investigations of Smn2 Splicing Modulator Tec 1
Comparative Analysis with Approved Small Molecule SMN2 Splicing Modulators (e.g., Risdiplam (B610492), Branaplam)
Similarities and Differences in Molecular Mechanism of Action
TEC-1, a novel small molecule, shares a fundamental mechanism of action with the approved drug Risdiplam and the investigational compound Branaplam (B560654). researchgate.netresearchgate.net All three are designed to modulate the splicing of the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA), a critical process for producing functional SMN protein, which is deficient in Spinal Muscular Atrophy (SMA). acs.orgnih.govmdpi.com Their primary goal is to increase the inclusion of exon 7 in the final SMN2 mRNA transcript, thereby generating more full-length, functional SMN protein. mdpi.comdrugbank.compatsnap.com
The core similarity lies in their ability to interact with the splicing machinery at or near the 5' splice site (5'ss) of exon 7. tandfonline.comnih.gov Both Risdiplam and Branaplam are understood to stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the weak 5'ss of SMN2 exon 7. nih.govnih.gov This stabilization effectively strengthens the splice site, promoting its recognition by the spliceosome and leading to the inclusion of exon 7. nih.govnih.gov TEC-1 is reported to have the same splice-modifying mechanism of action as Risdiplam. researchgate.netresearchgate.net
However, subtle differences in their interactions with the SMN2 pre-mRNA and the spliceosome contribute to variations in their specificity and off-target effects. While Risdiplam is thought to bind to two sites on the SMN2 pre-mRNA—the exonic splicing enhancer 2 (ESE2) and the 5'ss of intron 7—the precise binding sites and conformational changes induced by TEC-1 are still under investigation. tandfonline.comnih.gov It has been suggested that Branaplam may have two distinct binding modes to the splice site, one of which is similar to Risdiplam's, potentially explaining its different specificity profile. smanewstoday.comnews-medical.net
Comparative Profiles of Splicing Specificity and Off-Target Effects
A key area of distinction among these small molecules is their splicing specificity and the resulting off-target effects. Preclinical studies indicate that TEC-1 exhibits a more favorable selectivity profile compared to both Risdiplam and Branaplam. researchgate.netnih.gov
Risdiplam and its analog, SMN-C3, have been shown to modulate the splicing of other genes, notably forkhead box protein M1 (FOXM1). researchgate.netnih.gov This off-target activity is a concern as it has been linked to the induction of micronucleus formation, a marker of potential genotoxicity. researchgate.netnih.gov In contrast, TEC-1 did not significantly affect the splicing of FOXM1 and did not induce micronucleus formation in preclinical models. researchgate.netresearchgate.net
Furthermore, TEC-1 demonstrated higher selectivity concerning the expression of other genes, such as galactosylceramidase (GALC) and huntingtin (HTT), compared to SMN-C3. researchgate.netnih.gov The off-target effects on these genes by SMN-C3 are thought to be due to cryptic exon inclusion and nonsense-mediated mRNA decay. researchgate.netnih.gov TEC-1's greater specificity for SMN2 suggests a potentially wider therapeutic window and a more favorable long-term safety profile. smanewstoday.comnih.gov Branaplam has also been noted to have more off-target effects than Risdiplam, which contributed to the discontinuation of its development for SMA. wikipedia.orgbiorxiv.org
| Compound | Primary Target | Known Off-Targets | Micronucleus Formation |
|---|---|---|---|
| TEC-1 | SMN2 pre-mRNA | Minimal effect on FOXM1, GALC, HTT | Not induced |
| Risdiplam | SMN2 pre-mRNA | FOXM1, MADD, STRN3 | Induced in preclinical studies |
| Branaplam | SMN2 pre-mRNA | HTT, SF3B3 (more than Risdiplam) | Data not specified |
Comparison with Oligonucleotide-Based SMN2 Splicing Modulators (e.g., Nusinersen)
The mechanism of TEC-1, as a small molecule, is fundamentally different from that of Nusinersen (B3181795), which is an antisense oligonucleotide (ASO). openmedicalpublishing.orgdrugbank.comvulcanchem.com
Nusinersen functions by binding directly to a specific sequence on the SMN2 pre-mRNA, known as the intronic splicing silencer N1 (ISS-N1), located in intron 7. patsnap.comspinrazahcp.comnih.gov This binding physically blocks the access of inhibitory splicing factors (heterogeneous nuclear ribonucleoproteins or hnRNPs) to the ISS-N1 site. openmedicalpublishing.orgpatsnap.com By preventing the binding of these silencers, Nusinersen promotes the recognition of exon 7 by the splicing machinery, leading to its inclusion in the mature mRNA. openmedicalpublishing.orgdrugbank.comwikipedia.org
In contrast, TEC-1, being a small molecule, does not rely on sequence-specific hybridization. researchgate.netvulcanchem.com Instead, it interacts with the three-dimensional structure of the SMN2 pre-mRNA and/or associated splicing factors to stabilize the spliceosomal complex at the 5'ss of exon 7. nih.govnih.gov This difference in modality also dictates their route of administration; TEC-1 is orally bioavailable and can cross the blood-brain barrier, whereas Nusinersen requires intrathecal injection to reach the central nervous system. vulcanchem.comwikipedia.org
| Feature | TEC-1 (Small Molecule) | Nusinersen (Antisense Oligonucleotide) |
|---|---|---|
| Molecular Target | 5' splice site of SMN2 exon 7 and associated spliceosome components | Intronic Splicing Silencer N1 (ISS-N1) in SMN2 intron 7 |
| Mechanism | Stabilizes the U1 snRNP/5'ss interaction, enhancing splice site recognition | Blocks binding of splicing silencers (hnRNPs) to pre-mRNA |
| Nature of Interaction | Binds to the 3D structure of RNA/protein complex | Sequence-specific hybridization to pre-mRNA |
| Cellular Delivery | Orally bioavailable, CNS penetrant | Intrathecal injection required for CNS delivery |
Benchmarking Preclinical Efficacy Against Other Small Molecule Compounds (e.g., SMN-C3)
Preclinical studies have directly compared the efficacy and selectivity of TEC-1 with other small molecule SMN2 splicing modulators, particularly SMN-C3, an analog of Risdiplam. researchgate.netnih.gov
In SMA patient-derived fibroblasts, both TEC-1 and SMN-C3 were effective at increasing the levels of full-length SMN2 (FL-SMN2) mRNA and decreasing the levels of the truncated Δ7 mRNA. nih.gov However, a key finding was the superior selectivity of TEC-1. researchgate.netnih.gov While SMN-C3 was shown to have off-target effects, including altering the expression of genes like POLN, PAPD4, and promoting cryptic exon inclusion in HTT mRNA, TEC-1 exhibited a much cleaner profile. researchgate.netnih.gov Specifically, TEC-1 showed over 60-fold higher selectivity for SMN2 over FOXM1 compared to SMN-C3. biorbyt.com
In a severe mouse model of SMA, TEC-1 demonstrated significant therapeutic effects. researchgate.netnih.gov Oral administration of TEC-1 led to a significant improvement in the disease phenotype. researchgate.netnih.gov While direct, head-to-head in vivo efficacy data with SMN-C3 under identical conditions is limited in the provided context, the improved selectivity profile of TEC-1 suggests a potential for a better therapeutic index. smanewstoday.com SMN-C3 has also shown efficacy in mouse models, increasing lifespan and improving neuromuscular function, but its off-target profile remains a point of differentiation. nih.gov
| Compound | In Vitro Efficacy (Patient Fibroblasts) | In Vivo Efficacy (SMA Mouse Model) | Selectivity Advantage |
|---|---|---|---|
| TEC-1 | Increases FL-SMN2 mRNA, decreases Δ7 mRNA | Significantly ameliorated disease phenotype | >60-fold higher selectivity for SMN2 over FOXM1 vs. SMN-C3. Minimal effect on HTT and GALC. |
| SMN-C3 | Increases FL-SMN2 mRNA, decreases Δ7 mRNA | Increases SMN protein, extends lifespan | Off-target effects on POLN, PAPD4, HTT, and FOXM1. |
Advanced Research Perspectives and Future Directions for Smn2 Splicing Modulator Tec 1
Potential for Advancing RNA-Targeting Small-Molecule Therapeutics
The discovery and preclinical characterization of the SMN2 splicing modulator TEC-1 represent a significant step forward in the development of RNA-targeting small-molecule drugs. nih.govnih.gov TEC-1's mechanism, which involves the precise modulation of SMN2 pre-mRNA splicing to increase the production of functional Survival Motor Neuron (SMN) protein, demonstrates the viability of creating orally bioavailable small molecules that can effectively and selectively interact with RNA targets. nih.govmdpi.com This is a crucial advancement, as many genetic diseases are rooted in RNA processing errors, yet RNA has traditionally been considered a difficult target for small-molecule intervention. researchgate.netfondazionetelethon.it
A key feature of TEC-1 is its enhanced selectivity for SMN2 over other secondary gene targets. nih.govresearchgate.net Unlike first-generation splicing modulators such as risdiplam (B610492) and its analog SMN-C3, which can affect the splicing of other genes like FOXM1, GALC, and HTT, TEC-1 shows significantly less off-target activity. nih.govsmanewstoday.com For instance, research has shown that TEC-1 has a greater than 60-fold selectivity for SMN2 over FOXM1. vulcanchem.combiorbyt.com This improved specificity is important because off-target effects are linked to potential toxicities; for example, aberrant FOXM1 splicing is associated with micronucleus formation, a marker of genotoxicity that was observed with risdiplam but not with TEC-1 in preclinical studies. nih.govresearchgate.net The ability of TEC-1 to avoid interfering with the splicing of genes like galactosylceramidase (GALC) and huntingtin (HTT) further underscores the potential for developing safer therapeutic profiles in RNA-targeting drugs. nih.govresearchgate.net
The success of TEC-1 in preclinical models, including its ability to cross the blood-brain barrier and show disease-modifying effects in mouse models of SMA, validates the strategic approach of designing small molecules to correct splicing defects. nih.govsmanewstoday.com It reinforces the idea that with careful design and screening, it is possible to identify compounds that not only address the primary genetic defect but also possess an improved tolerability profile, paving the way for the next generation of therapies for spinal muscular atrophy (SMA) and other splicing-related disorders. nih.govnih.gov
Strategies for Further Preclinical Optimization and Characterization
Further preclinical development of TEC-1 is focused on optimizing its therapeutic properties and fully characterizing its mechanism of action. A primary area for optimization is improving its oral bioavailability. smanewstoday.com While TEC-1 demonstrates favorable central nervous system (CNS) penetration, its bioavailability in murine models was noted to be inferior to that of risdiplam. smanewstoday.comvulcanchem.com Future research will likely explore medicinal chemistry strategies, such as the development of prodrugs or the use of advanced nanoparticle formulations, to enhance its absorption and systemic exposure. smanewstoday.comvulcanchem.com
A comprehensive characterization of TEC-1's interaction with the SMN2 pre-mRNA and the spliceosome is also a critical next step. nih.gov Although it shares a similar pharmacophore with risdiplam and SMN-C3, detailed structural and mechanistic studies are needed to elucidate precisely how TEC-1 achieves its high selectivity. nih.govresearchgate.net Understanding this on a molecular level could reveal key insights into RNA-small molecule interactions and guide the design of even more specific splicing modulators. oup.com
In vitro and in vivo studies will continue to play a crucial role. Using patient-derived induced pluripotent stem cells (iPSCs) to create motor neurons allows for the assessment of TEC-1's efficacy in a highly relevant human cell type. nih.govresearchgate.net In these models, TEC-1 has already been shown to effectively modulate SMN2 splicing and increase SMN protein levels at nanomolar concentrations. nih.govresearchgate.net Further studies in animal models are necessary to establish a complete pharmacological profile and to continue monitoring for any potential long-term off-target effects that were not apparent in initial studies. smanewstoday.comvulcanchem.com
Table 1: Comparison of SMN2 Splicing Modulator Characteristics
| Feature | TEC-1 | Risdiplam (Evrysdi) | SMN-C3 |
|---|---|---|---|
| Primary Target | SMN2 pre-mRNA | SMN2 pre-mRNA | SMN2 pre-mRNA |
| Mechanism | Promotes Exon 7 inclusion | Promotes Exon 7 inclusion | Promotes Exon 7 inclusion |
| Selectivity | High selectivity for SMN2 | Modulates secondary targets (FOXM1, MADD) | Modulates secondary targets (GALC, HTT) |
| CNS Penetrant | Yes | Yes | Not specified as primary feature |
| Off-Target Splicing | Minimal effect on FOXM1, GALC, HTT | Affects FOXM1 splicing | Affects GALC & HTT splicing |
| Micronucleus Formation | Not induced in preclinical studies. nih.govnih.gov| Induced in preclinical studies. researchgate.net | Not specified |
Exploration of Combination Therapeutic Approaches in SMA Research
As the therapeutic landscape for SMA evolves, the focus is shifting towards combination strategies to achieve optimal outcomes for patients. ed.ac.uk While SMN-restoring therapies like gene therapy (e.g., onasemnogene abeparvovec) and splicing modulators (e.g., nusinersen (B3181795), risdiplam, and potentially TEC-1) have transformed SMA treatment, it is becoming clear that they may not constitute a complete cure on their own. ed.ac.uknih.gov Patients, especially those treated after symptom onset, may still experience persistent muscle weakness and other functional deficits. biorxiv.org
This has led to research into adjunctive therapies that target pathways beyond SMN protein restoration. ed.ac.uknih.gov The potential for combining a highly selective, CNS-penetrant splicing modulator like TEC-1 with other therapeutic modalities is a promising area of investigation. For example, combining SMN-enhancing drugs with agents that target muscle health, such as myostatin inhibitors or activin receptor type IIB inhibitors, could provide a synergistic effect by both increasing SMN protein and directly promoting muscle growth and function. nih.gov
Another avenue is the combination of different SMN-enhancing strategies. Studies have explored combining antisense oligonucleotides (ASOs) with small molecules or using multiple ASOs, although some research suggests high concentrations or certain combinations could have adverse effects on splicing. oup.commdpi.com A retrospective study of patients who received both the gene therapy onasemnogene abeparvovec and the ASO nusinersen indicated that combination therapy was tolerated and led to improvements. nih.govresearchgate.net Similarly, a review of patients treated with onasemnogene abeparvovec followed by the splicing modulator risdiplam showed additional functional gains. focusonneurology.com These findings suggest a potential role for TEC-1 in a multi-pronged treatment regimen, where its high selectivity could be advantageous in minimizing cumulative off-target effects when used alongside other treatments. oup.comnih.gov Furthermore, combining splicing modulators with agents like HDAC6 inhibitors, which have been shown to improve muscle structure and function in SMA mouse models, presents another compelling strategy to address the multifaceted nature of the disease. biorxiv.org
Broader Scientific Implications for Splicing-Related Disorders
The principles learned from the development of TEC-1 and other SMN2 splicing modulators have significant implications beyond SMA. fondazionetelethon.it Aberrant splicing is a known mechanism in a wide range of human genetic diseases and cancers. researchgate.netresearchgate.net The success in targeting the SMN2 pre-mRNA with a small molecule provides a powerful proof-of-concept that can be applied to other conditions caused by similar RNA processing defects. fondazionetelethon.it
The ability to create a small molecule with high target selectivity, as seen with TEC-1, is a critical lesson. nih.govimpactfactor.org It demonstrates that the challenges of achieving specificity for one RNA sequence over countless others can be overcome through careful chemical design and screening. This opens up therapeutic possibilities for other neurodegenerative diseases, many of which may have underlying splicing-related pathologies that are not yet fully understood. fondazionetelethon.it
The development of these compounds has also advanced our fundamental understanding of the splicing code—the complex set of rules and factors that govern how exons are recognized and joined. fondazionetelethon.it By studying how molecules like TEC-1 interact with the spliceosome and pre-mRNA, researchers gain deeper insights into these regulatory mechanisms. oup.comnih.gov This knowledge is not only crucial for optimizing SMA therapies but can also be leveraged to identify and validate new RNA targets in other diseases, potentially leading to the development of novel splicing-modulating drugs for a host of currently intractable conditions. fondazionetelethon.itresearchgate.net
Table 2: Investigated Compounds
| Compound Name | Full Chemical Name | Primary Role/Relevance |
|---|---|---|
| TEC-1 | 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one | A selective, CNS-penetrant SMN2 splicing modulator. vulcanchem.com |
| Risdiplam | 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | An FDA-approved small molecule SMN2 splicing modulator. mdpi.commysmateam.com |
| Nusinersen | N/A (Antisense Oligonucleotide) | An FDA-approved antisense oligonucleotide that modulates SMN2 splicing. mysmateam.com |
| Onasemnogene Abeparvovec | N/A (AAV9-based gene therapy) | An FDA-approved gene therapy that delivers a functional SMN1 gene. mysmateam.com |
| SMN-C3 | Not provided in sources | An analog of risdiplam used in preclinical research for comparison. nih.govresearchgate.net |
| Branaplam (B560654) | Not provided in sources | An orally administered small molecule SMN2 splicing modulator investigated in clinical trials. mdpi.comoup.com |
Q & A
Q. What experimental models are most suitable for evaluating TEC-1's efficacy in modulating SMN2 splicing?
Preclinical studies utilize SMNΔ7 murine models to assess survival, motor function (e.g., righting reflex tests), and SMN protein restoration. Intraperitoneal administration (P2–P23) followed by oral dosing mimics therapeutic delivery, with endpoints including body mass, latency to righting, and survival rates . SMA patient-derived fibroblasts are critical for in vitro screens to evaluate splicing selectivity and off-target effects (e.g., FOXM1 splicing) .
Q. How does TEC-1 improve SMN2 splicing selectivity compared to earlier modulators like risdiplam?
TEC-1’s quinazolinone core (modified from risdiplam’s pyridopyrimidinone) reduces binding to non-SMN2 targets like FOXM1. Screening in SMA fibroblasts confirmed its reduced impact on secondary splice targets, validated by RNA-seq to quantify cryptic exon inclusion and nonsense-mediated decay . Structural optimization focused on minimizing interactions with purine-rich regions in non-target RNAs .
Q. What methodologies validate CNS penetration and pharmacokinetics of TEC-1 in vivo?
Pharmacokinetic studies in wild-type FVB mice measure BBB penetration via intraperitoneal administration, with plasma and brain tissue analyzed for drug concentration (LC-MS/MS). Supplementary data on absorption, excretion, and bioavailability (e.g., Supplementary Fig. 9 and Table 5 in ) are critical. Survival and motor function improvements in SMNΔ7 mice further confirm CNS efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in off-target splicing effects between TEC-1 and SMN-C3?
Comparative RNA-seq profiling of TEC-1 and SMN-C3 in SMA fibroblasts identifies differential splicing patterns. Focus on genes with GA-rich sequences (enhanced by risdiplam analogues) versus 5′ splice site binders (e.g., branaplam). TEC-1’s reduced FOXM1 sensitivity suggests structural modifications in ring B/C alter RNA recognition specificity . Validate using in vitro splicing assays with SMN2 minigene reporters and crosslink-seq to map binding sites .
Q. What experimental designs address the lack of molecular target identification for TEC-1?
Employ RNA electrophoretic mobility shift assays (EMSAs) and photoaffinity labeling to identify TEC-1’s binding sites on SMN2 pre-mRNA. Compare with SMN-C3 and risdiplam, which interact with the RNA duplex at exon 7’s 5′ splice site and U1 snRNA . Use cryo-EM or NMR to resolve structural interactions, leveraging SMNΔ7 mouse tissues for in vivo validation .
Q. How can researchers optimize TEC-1’s therapeutic window while minimizing off-target splicing?
Dose-response studies in SMA fibroblasts and mice define the EC50 for SMN2 splicing versus IC50 for secondary targets (e.g., FOXM1). Use RNA-seq to quantify exon skipping/inclusion ratios across tissues. Structural analogs with varied ring B/C configurations (e.g., quinazolinone vs. pyridopyrimidinone) are synthesized and tested for splicing efficiency and micronucleus formation .
Q. What strategies validate TEC-1’s long-term safety and splicing fidelity in chronic dosing models?
Longitudinal studies in SMNΔ7 mice assess survival, motor deficits, and histopathology (e.g., spinal motor neuron counts) over 6–12 months. RNA-seq at multiple timepoints monitors sustained SMN2 exon 7 inclusion and off-target splicing changes. Compare with risdiplam-treated cohorts to evaluate tolerability improvements .
Methodological Considerations
- Data Contradiction Analysis : When conflicting off-target effects arise between studies, use orthogonal methods (e.g., RT-qPCR for specific exons, RNA-seq for genome-wide profiles) and standardized cell lines (e.g., SMA fibroblast repositories) to control variability .
- Target Validation : Combine in vitro splicing assays (e.g., SMN2 minigene reporters) with in vivo models to confirm mechanistic hypotheses .
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate plasma concentration data (from LC-MS/MS) with SMN protein levels in CNS tissues to optimize dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
